Freselestat vs. Sivelestat: Superior Potency for Human Neutrophil Elastase
Freselestat (S)- demonstrates approximately 3.6-fold greater potency (by IC50) and >16-fold higher binding affinity (by Ki) for human neutrophil elastase compared to the first-generation NEI Sivelestat (ONO-5046). In enzyme inhibition assays, Freselestat exhibits a Ki of 12.2 nM , whereas Sivelestat has a reported Ki of 200 nM . This difference in binding affinity is a key differentiator for researchers requiring maximal target engagement at lower compound concentrations.
| Evidence Dimension | Binding Affinity (Ki) for Human Neutrophil Elastase |
|---|---|
| Target Compound Data | Ki = 12.2 nM |
| Comparator Or Baseline | Sivelestat (ONO-5046), Ki = 200 nM |
| Quantified Difference | Freselestat is >16-fold more potent by Ki |
| Conditions | In vitro enzyme inhibition assay using purified human neutrophil elastase. |
Why This Matters
This >16-fold higher affinity can translate to lower required doses in vitro and in vivo, reducing the risk of off-target effects and compound solubility issues, and improving the pharmacological window.
